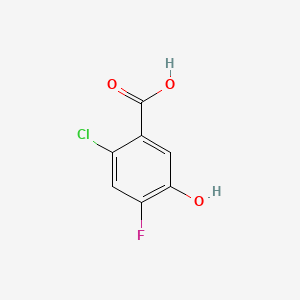
4-Fluoro-5-hydroxyphthalic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-5-hydroxyphthalic acid is an organic compound with the molecular formula C8H5FO5 It is a derivative of phthalic acid, where the hydrogen atoms at positions 4 and 5 on the benzene ring are substituted by a fluorine atom and a hydroxyl group, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Fluoro-5-hydroxyphthalic acid can be synthesized through several methods. One common approach involves the hydroxylation of 4-fluorophthalic anhydride. The reaction typically requires a strong base such as potassium hydroxide and a catalyst like cuprous chloride. The reaction is carried out in a mixed solvent of dimethyl sulfoxide and water at a temperature range of 120-140°C .
Industrial Production Methods
For industrial production, the process is scaled up to ensure high yield and purity. The reaction conditions are optimized to minimize environmental impact and reduce production costs. The use of efficient catalysts and solvents, along with controlled reaction parameters, ensures the production of high-purity this compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
4-Fluoro-5-hydroxyphthalic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carboxyl groups can be reduced to form alcohols.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used to replace the fluorine atom.
Major Products
Oxidation: Formation of 4-fluoro-5-oxophthalic acid.
Reduction: Formation of 4-fluoro-5-hydroxyphthalic alcohol.
Substitution: Formation of various substituted phthalic acid derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Fluoro-5-hydroxyphthalic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-fluoro-5-hydroxyphthalic acid involves its interaction with various molecular targets. The hydroxyl and carboxyl groups can form hydrogen bonds with biological molecules, influencing their activity. The fluorine atom can enhance the compound’s stability and bioavailability. These interactions can modulate biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxyphthalic acid: Lacks the fluorine atom, resulting in different chemical properties and reactivity.
5-Fluorophthalic acid: Lacks the hydroxyl group, affecting its hydrogen bonding capability and solubility.
4-Fluoro-3-hydroxyphthalic acid: The position of the hydroxyl group is different, leading to variations in reactivity and applications.
Uniqueness
4-Fluoro-5-hydroxyphthalic acid is unique due to the presence of both a fluorine atom and a hydroxyl group on the benzene ring. This combination imparts distinct chemical properties, such as enhanced stability and specific reactivity patterns, making it valuable for various applications in research and industry.
Propriétés
IUPAC Name |
4-fluoro-5-hydroxyphthalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FO5/c9-5-1-3(7(11)12)4(8(13)14)2-6(5)10/h1-2,10H,(H,11,12)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUHDDCUZTFTVDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1O)F)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FO5 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.12 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[6-(Dimethoxymethyl)-5-methoxypyridin-3-yl]boronic acid](/img/structure/B8206552.png)
![(4-{3-[(Trifluoroacetyl)oxy]propyl}phenyl)boronic acid](/img/structure/B8206557.png)

![{2-[(Tert-butyldimethylsilyl)oxy]-5-(propan-2-yl)phenyl}boronic acid](/img/structure/B8206570.png)









